
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H15F2NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the use of methyl piperidine-4-carboxylate as a starting material, which undergoes a nucleophilic substitution reaction with a difluoroethylating reagent under basic conditions. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the difluoroethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate serves as an intermediate in synthesizing more complex organic molecules. Its structural features make it a candidate for developing new pharmaceutical agents.
Potential Therapeutic Areas :
- Analgesics : The compound has been investigated for its potential analgesic properties.
- Anti-inflammatory Agents : Studies suggest that it may have anti-inflammatory effects by modulating neurotransmitter systems.
The compound exhibits notable biological activities that are being explored through various studies:
- Inhibitory Effects on Enzymes : It has been studied for its ability to inhibit enzymes involved in cancer progression, such as histone methyltransferases (e.g., EZH2) .
- Cell Proliferation : In vitro studies have shown that it can reduce cell proliferation in models of B-cell lymphoma .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring can significantly impact biological activity. For example, introducing electron-withdrawing groups like fluorine enhances potency by altering lipophilicity and basicity.
Compound | IC50 (μM) | Comments |
---|---|---|
This compound | TBD | Potentially inhibits EZH2 |
Analog A | 0.002 | Highly potent EZH2 inhibitor |
Analog B | 0.020 | Comparable potency to lead compound |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic data suggest moderate plasma protein binding and clearance rates, indicating potential oral bioavailability. Toxicological assessments are necessary to evaluate safety profiles concerning long-term exposure and off-target effects.
Case Studies
- In Vitro Studies : Research has demonstrated significant inhibitory effects on cell lines associated with malignancies, highlighting the compound's potential in oncology.
- In Vivo Efficacy : Xenograft models show that structurally related compounds can effectively reduce tumor sizes when administered at appropriate dosages.
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate
- Methyl piperidine-4-carboxylate
- Methyl 1-(2-formylphenyl)piperidine-2-carboxylate
Uniqueness
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Identifiers:
- CAS Number: 1909336-72-6
- Molecular Formula: C9H16F2N O2
- Molecular Weight: 195.23 g/mol
- IUPAC Name: this compound
The presence of the difluoroethyl group is notable as it may enhance the compound's binding affinity to various biological targets, influencing its pharmacological properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors. The difluoroethyl substituent likely plays a critical role in modulating these interactions, potentially leading to alterations in biological pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, although the specific enzymes targeted remain to be fully characterized.
- Receptor Binding : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to pharmacological effects relevant in neuropharmacology.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful.
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Methyl piperidine-4-carboxylate | Basic piperidine structure | Used as a reactant in various syntheses |
This compound | Difluoroethyl substitution enhances binding | Potential enzyme inhibition |
Piperidine derivatives (various) | Varying substituents | Diverse activities based on substitutions |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that compounds similar to this compound exhibited enhanced cellular potency when fluorinated groups were introduced. These modifications often led to improved binding affinities and selectivities for target enzymes .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of fluorinated analogues showed variations in clearance rates and plasma protein binding, which are critical for determining the efficacy and safety profiles of these compounds .
- Potential Therapeutic Applications : Research is ongoing to explore the therapeutic potential of this compound in treating conditions linked to enzyme dysregulation or receptor malfunctions. Its unique structure may provide advantages over traditional piperidine derivatives in drug design .
Properties
IUPAC Name |
methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-14-9(13)7-2-4-12(5-3-7)6-8(10)11/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJVACVGNKVVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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